N-[4-Chloro-3-(4-bromophenyl)aminocarbonyl-phenyl]-2-chloro-5-(tert-butylcarbonylamino)methyl-benzamide
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Overview
Description
Benzamide derivative 15 is a compound belonging to the benzamide class, which is characterized by the presence of a benzene ring attached to an amide group. Benzamide derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. Benzamide derivative 15, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivative 15 typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, mild, and highly efficient .
Industrial Production Methods: In industrial settings, the preparation of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of advanced catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzamide derivative 15 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amide group to a carboxylic acid.
Reduction: The reduction of the amide group can lead to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted benzamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include substituted benzamides, amines, and carboxylic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
Benzamide derivative 15 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of benzamide derivative 15 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in disease progression. The compound’s ability to bind to these targets and modulate their activity is key to its therapeutic effects. Detailed studies have revealed that benzamide derivative 15 can interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- N-benzhydryl benzamide
- N, N-diphenethyl benzamide
- N, N-dihexyl benzamide
- N, N-dioctyl benzamide
Comparison: Benzamide derivative 15 stands out due to its unique chemical structure, which imparts distinct biological activities. Compared to other benzamide derivatives, it has shown higher efficacy in certain applications, such as antibacterial and antitumor activities. The presence of specific substituents on the benzene ring and amide group can significantly influence the compound’s reactivity and interaction with biological targets .
Properties
Molecular Formula |
C26H24BrCl2N3O3 |
---|---|
Molecular Weight |
577.3 g/mol |
IUPAC Name |
N-[3-[(4-bromophenyl)carbamoyl]-4-chlorophenyl]-2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]benzamide |
InChI |
InChI=1S/C26H24BrCl2N3O3/c1-26(2,3)25(35)30-14-15-4-10-21(28)19(12-15)23(33)32-18-9-11-22(29)20(13-18)24(34)31-17-7-5-16(27)6-8-17/h4-13H,14H2,1-3H3,(H,30,35)(H,31,34)(H,32,33) |
InChI Key |
YFQGXIHVHCEKFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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